

Application of CTK7A in Oral Squamous Cell Carcinoma Studies

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Compound of Interest

Compound Name: CTK7A

Cat. No.: B606825

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Introduction

CTK7A, a water-soluble derivative of curcumin also known as Hydrazinocurcumin, has emerged as a promising investigational compound in the study of oral squamous cell carcinoma (OSCC).[1] Unlike many other cancers, OSCC is often characterized by a state of histone hyperacetylation, presenting a unique therapeutic target.[1] **CTK7A** functions as a specific inhibitor of histone acetyltransferases (HATs), primarily p300/CBP and PCAF, which are key enzymes in the process of histone acetylation.[2] This document provides detailed application notes and protocols for the use of **CTK7A** in OSCC research, based on existing preclinical findings.

Mechanism of Action

In OSCC, histone hyperacetylation is driven by the overexpression and enhanced autoacetylation of the p300 enzyme. This process is dependent on nitric oxide (NO) signaling and is induced by nucleophosmin (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[1] **CTK7A** exerts its anti-cancer effects by directly inhibiting the HAT activity of p300, thereby preventing the autoacetylation of p300 and subsequent hyperacetylation of histones.[1] [2] This inhibition of a key epigenetic regulator leads to a reduction in oral tumor growth.[1] Kinetic analyses have revealed that **CTK7A** exhibits a non-competitive inhibition pattern with respect to both acetyl-CoA and core histone substrates for the p300 enzyme.[2]

Data Presentation

In Vitro Efficacy of CTK7A

Cell Line	Assay	Effect	Concentration	Citation
KB	Cell Proliferation Assay	Inhibition of cell proliferation, induction of senescence-like growth arrest	Not specified	[2]
KB	Fluorescent Activated Cell Sorting (FACS)	Induction of polyploidy	Not specified	[2]

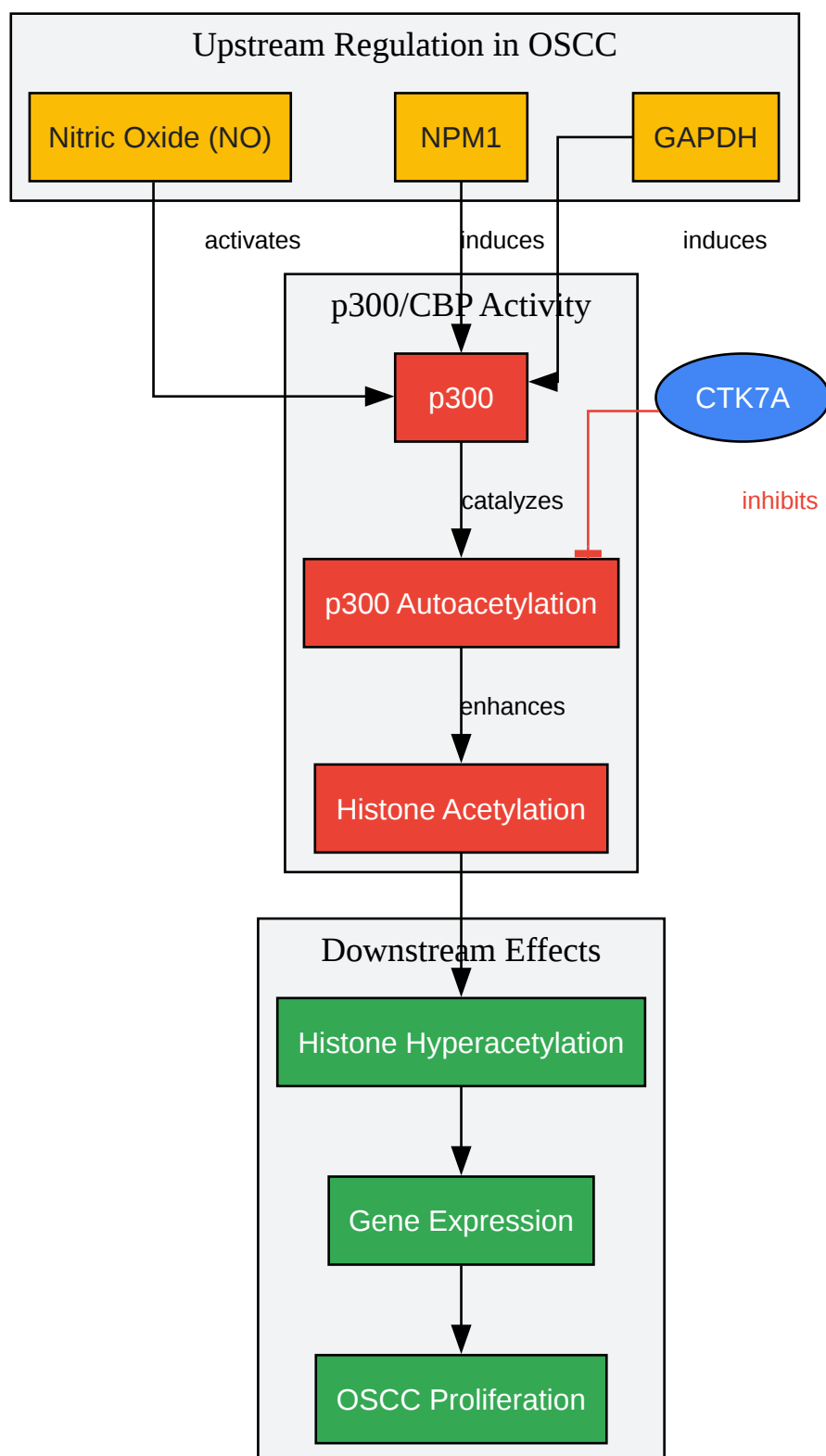
In Vivo Efficacy of CTK7A

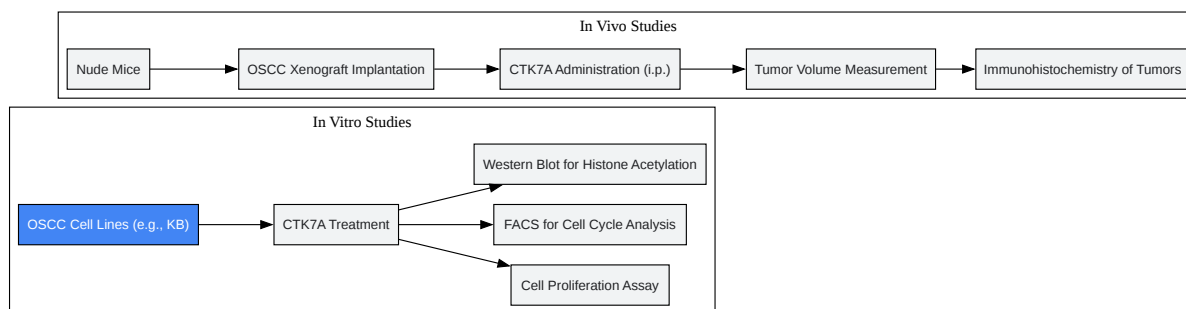
Animal Model	Tumor Type	Treatment	Effect	Citation
Nude Mice	Xenografted Oral Tumor	Intraperitoneal administration of CTK7A	Substantial reduction in tumor growth; ~50% reduction in tumor size	[1] [2]

Enzyme Inhibition Profile of CTK7A

Enzyme	Activity	Inhibitory Concentration	Citation
p300/CBP	Inhibited	25 μ M - 200 μ M	[2]
PCAF	Inhibited	Not specified	[2]
G9a	Unaffected	Up to 100 μ M	[2]
CARM1	Unaffected	Up to 100 μ M	[2]
Tip60	Unaffected	Up to 100 μ M	[2]
HDAC1	Unaffected	Up to 100 μ M	[2]
SIRT2	Unaffected	Up to 100 μ M	[2]

Signaling Pathway and Experimental Workflow Diagrams





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References

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